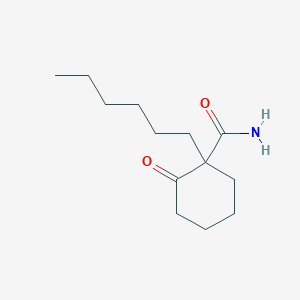
1-Hexyl-2-oxocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-2-oxocyclohexane-1-carboxamide is an organic compound with the molecular formula C13H23NO2 It is a derivative of cyclohexane, featuring a hexyl group, a ketone functional group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-2-oxocyclohexane-1-carboxamide can be synthesized through the condensation of hexylamine with 2-oxocyclohexane-1-carboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 1-hexyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of 1-hexyl-2-hydroxycyclohexane-1-carboxamide.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
1-Hexyl-2-oxocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hexyl-2-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The ketone and amide functional groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
2-Oxocyclohexanecarboxamide: Shares the cyclohexane and ketone structure but lacks the hexyl group.
Cyclohexanone: A simpler ketone without the carboxamide group.
Hexylamine: Contains the hexyl group but lacks the cyclohexane ring and ketone.
Uniqueness: 1-Hexyl-2-oxocyclohexane-1-carboxamide is unique due to the combination of its hexyl group, ketone, and carboxamide functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62221-91-4 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-hexyl-2-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H23NO2/c1-2-3-4-6-9-13(12(14)16)10-7-5-8-11(13)15/h2-10H2,1H3,(H2,14,16) |
InChI Key |
RAYYEDZJMYWWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















